molecular formula C10H10N2O B3030995 4-(1-methyl-1H-pyrazol-5-yl)phenol CAS No. 1206970-50-4

4-(1-methyl-1H-pyrazol-5-yl)phenol

Cat. No. B3030995
CAS RN: 1206970-50-4
M. Wt: 174.20
InChI Key: PCRBPOLMFGKTFE-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Many pyrazoles have important biological activities and are used in the development of pharmaceuticals and agrochemicals .


Synthesis Analysis

Pyrazoles can be synthesized through a variety of methods. One common method is the reaction of 1,3-diketones with hydrazine . The exact synthesis method for “4-(1-methyl-1H-pyrazol-5-yl)phenol” would depend on the specific substituents and their positions on the pyrazole ring.


Molecular Structure Analysis

The molecular structure of pyrazoles consists of a 5-membered ring with two nitrogen atoms. The exact structure of “4-(1-methyl-1H-pyrazol-5-yl)phenol” would include additional groups attached to the pyrazole ring .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions that “4-(1-methyl-1H-pyrazol-5-yl)phenol” can undergo would depend on the specific substituents and their positions on the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles depend on their specific substituents. They are generally stable compounds that are soluble in organic solvents .

Scientific Research Applications

Antioxidant Activity

4-(1-methyl-1H-pyrazol-5-yl)phenol: demonstrates robust radical scavenging activity. In fact, several derivatives of this compound have been synthesized and evaluated for their ability to neutralize free radicals. Their performance is comparable to or even surpasses that of ascorbic acid, a well-known antioxidant .

Anticancer Potential

Research has shown that some derivatives of 4-(1-methyl-1H-pyrazol-5-yl)phenol exhibit cytotoxic properties against cancer cells. Notably, compound 3i stands out as a potent scavenger with an IC50 of 6.2 ± 0.6 µM. It also demonstrates an IC50 of 9.9 ± 1.1 μM against colorectal carcinoma cells (RKO). The predominant pathway of cell death involves p53-mediated apoptosis .

Antifungal Activity

Certain derivatives of this compound display significant antifungal activity. For instance, compound 4a exhibits strong inhibitory effects against Aspergillus niger, with a minimum inhibitory concentration (MIC) ranging between 4 and 16 mg/mL .

Anti-Inflammatory and Antipyretic Properties

The pyrazole core of 4-(1-methyl-1H-pyrazol-5-yl)phenol contributes to its anti-inflammatory and antipyretic effects. These properties make it relevant for potential therapeutic applications .

Antibacterial Activity

Studies have explored the antibacterial potential of pyrazole derivatives, including those related to 4-(1-methyl-1H-pyrazol-5-yl)phenol . While more research is needed, these compounds show promise in combating bacterial infections .

Antimalarial and Antiviral Properties

Although further investigations are warranted, pyrazole-based molecules have demonstrated antimalarial and antiviral activities. The heterocyclic system in 4-(1-methyl-1H-pyrazol-5-yl)phenol could contribute to these effects .

Safety and Hazards

Some pyrazole compounds may be hazardous. For example, they may cause skin and eye irritation, and may be harmful if inhaled or swallowed . The specific hazards of “4-(1-methyl-1H-pyrazol-5-yl)phenol” would depend on its specific structure.

Future Directions

Research into pyrazole compounds is ongoing, with many potential applications in pharmaceuticals and agrochemicals. Future research may focus on developing new synthetic methods, studying their mechanisms of action, and exploring their potential uses .

properties

IUPAC Name

4-(2-methylpyrazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-10(6-7-11-12)8-2-4-9(13)5-3-8/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRBPOLMFGKTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297512
Record name 4-(1-Methyl-1H-pyrazol-5-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1206970-50-4
Record name 4-(1-Methyl-1H-pyrazol-5-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206970-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Methyl-1H-pyrazol-5-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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